1-(5-Chloro-4-fluoropyridin-3-YL)ethanone
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Overview
Description
1-(5-Chloro-4-fluoropyridin-3-YL)ethanone is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-4-fluoropyridin-3-YL)ethanone can be synthesized through several methods. One common method involves the reaction of 5-chloro-4-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-4-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 1-(5-chloro-4-fluoropyridin-3-yl)ethanoic acid.
Reduction: Formation of 1-(5-chloro-4-fluoropyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-4-fluoropyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-fluoropyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
- 1-(5-Fluoropyridin-3-yl)ethanone
Comparison: 1-(5-Chloro-4-fluoropyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring. This unique structure can influence its reactivity and biological activity compared to similar compounds. For example, the position of the chlorine and fluorine atoms can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
Molecular Formula |
C7H5ClFNO |
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Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(5-chloro-4-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-10-3-6(8)7(5)9/h2-3H,1H3 |
InChI Key |
OYSBJRFVQDORGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1F)Cl |
Origin of Product |
United States |
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